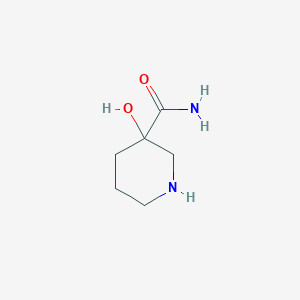

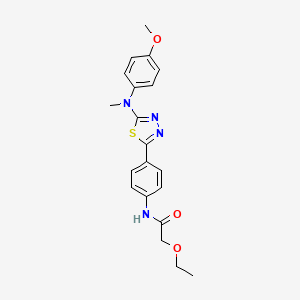

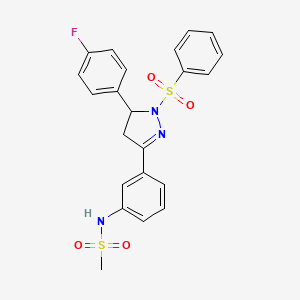

N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves several steps of substitution, click reaction, and addition reaction . For instance, the synthesis of “3,5-diamino-N-(2-octyl-1,3-dioxoisoindolin-5-yl)benzamide” involved a key reduction step carried out by H2 in a high-pressure reaction kettle .

Molecular Structure Analysis

The molecular structure of these compounds is elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include substitution, click reaction, and addition reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically analyzed using techniques like NMR and IR spectroscopy .

Applications De Recherche Scientifique

HIV-1 Reverse Transcriptase Inhibitors

A study by Devale et al. (2017) discussed the design, synthesis, and evaluation of dihydropyrimidinone-isatin hybrids, including derivatives similar to N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide, as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These hybrids demonstrated higher reverse transcriptase inhibitory activity compared to standard treatments, offering a new avenue for HIV therapy research Devale et al., 2017.

Antiepileptic Activity

Research by Asadollahi et al. (2019) on phthalimide derivatives bearing an N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides framework revealed significant antiepileptic activities. These compounds, synthesized through a two-step process involving phthalic anhydride and phenylalanine, showed promise in pentylenetetrazole-induced seizure threshold methods in mice, indicating potential applications in epilepsy treatment Asadollahi et al., 2019.

T-Type Calcium Channel Blockers

A study by Kim et al. (2007) focused on the synthesis and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as potential T-type calcium channel blockers. These compounds showed promising activity in blocking T-type calcium channels, which are implicated in various neurological disorders, demonstrating their potential for therapeutic applications Kim et al., 2007.

Anticancer Drug Development

Research into 1,3-dioxoindan-2-carboxamide-based complexes has explored their use in developing novel organometallic anticancer drugs. Mokesch et al. (2015) highlighted the synthesis and characterization of these complexes, assessing their cytotoxicity in human cancer cell lines and their interaction with biomolecules like DNA and proteins. These studies indicate the potential of such compounds in anticancer therapy Mokesch et al., 2015.

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of (dioxoisoindolin-2-yl)phenylacetic acid derivatives have been explored for their antimicrobial and antioxidant activities. Bedair et al. (2006) identified compounds with promising antimicrobial properties, highlighting the potential for developing new antimicrobial agents based on this chemical scaffold Bedair et al., 2006.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases . The compound is also known to modulate the activity of Cereblon (CRBN) , a protein that plays a crucial role in various clinical conditions and disorders, such as uncontrolled cellular proliferation and cancer .

Mode of Action

The compound operates through a mechanism known as Targeted Protein Degradation Technology (PROTAC) . PROTAC small molecules recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . It can degrade the target protein, thereby subverting the treatment of small-molecule inhibitors in the past . This has become a hot issue in the field of medicinal chemistry .

Pharmacokinetics

The compound’s mode of action suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties due to its ability to target and degrade specific proteins .

Result of Action

The compound is capable of suppressing IDO1 activities in in vitro experiments . This inhibitory activity can potentially lead to benefits in the treatment of diseases where IDO1 is excessively activated, such as cancer . The compound can also selectively modulate the degradation of GSPT1 protein .

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-13-2-5-16(6-3-13)30(28,29)24-10-8-14(9-11-24)19(25)22-15-4-7-17-18(12-15)21(27)23-20(17)26/h2-7,12,14H,8-11H2,1H3,(H,22,25)(H,23,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUMDPURLDPDNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2386693.png)